molecular formula C30H28ClN3O4 B15190943 Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester CAS No. 86518-46-9

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester

Cat. No.: B15190943
CAS No.: 86518-46-9
M. Wt: 530.0 g/mol
InChI Key: LFRYMLIHTYNYAF-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoic acid core with multiple functional groups, including a quinoline ring, a piperidine ring, and an ester linkage, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Amination: The chlorinated quinoline is reacted with an amine, such as 1-methyl-4-phenylpiperidine, to form the corresponding amine derivative.

    Esterification: The final step involves the esterification of the amine derivative with benzoic acid and an appropriate esterifying agent, such as dicyclohexylcarbodiimide (DCC), to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents.

    Quinoline derivatives: Compounds with quinoline rings and various functional groups.

    Piperidine derivatives: Compounds featuring piperidine rings with different substituents.

Uniqueness

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

86518-46-9

Molecular Formula

C30H28ClN3O4

Molecular Weight

530.0 g/mol

IUPAC Name

[2-(1-methyl-4-phenylpiperidin-4-yl)oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C30H28ClN3O4/c1-34-17-14-30(15-18-34,21-7-3-2-4-8-21)38-28(35)20-37-29(36)24-9-5-6-10-25(24)33-26-13-16-32-27-19-22(31)11-12-23(26)27/h2-13,16,19H,14-15,17-18,20H2,1H3,(H,32,33)

InChI Key

LFRYMLIHTYNYAF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)COC(=O)C3=CC=CC=C3NC4=C5C=CC(=CC5=NC=C4)Cl

Origin of Product

United States

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